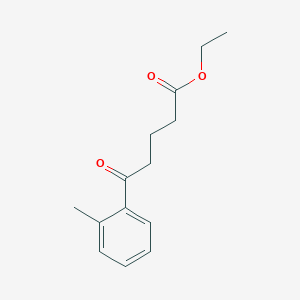

Ethyl 5-(2-methylphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSQPIRAFTQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645543 | |

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100972-13-2 | |

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Characterization of Ethyl 5-(2-methylphenyl)-5-oxovalerate

[1][2][3][4]

Executive Summary

This compound (CAS: 100972-13-2) is a critical pharmaceutical intermediate, structurally characterized by an ethyl ester terminus, a central aliphatic chain, and a sterically significant o-tolyl (2-methylphenyl) keto group.[1][2][3] Its solubility profile is the governing parameter for process optimization, specifically in reaction solvent selection , recrystallization yields , and purification thermodynamics .[1][2][4][5]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound in organic solvents.[1][2][3][4][5] It synthesizes predictive physicochemical analysis with a rigorous experimental protocol for generating self-validating solubility data.[1][2][3][4][5]

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

The solubility behavior of this compound is dictated by the interplay between its lipophilic aromatic domain and its polar functional groups.[1][2][3]

Structural Analysis

| Feature | Chemical Moiety | Impact on Solubility |

| Lipophilic Core | o-Tolyl (2-methylphenyl) | Enhances solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2][3][5] The ortho-methyl group disrupts crystal packing, potentially lowering melting point and increasing solubility compared to the para-isomer.[1][2][3][4][5] |

| Polar Acceptors | Ketone (C=O) & Ester (-COO-) | Provides Hydrogen Bond Acceptor (HBA) sites.[1][2][3][4][5] Promotes solubility in polar aprotic solvents (Acetone, Ethyl Acetate) and alcohols via dipole-dipole interactions.[1][2][3][4][5] |

| Aliphatic Chain | Valerate linker (-(CH₂)₃-) | Adds flexibility and moderate lipophilicity, bridging compatibility with alkanes (Heptane, Hexane).[1][2][3][4] |

Key Physicochemical Parameters:

Experimental Protocol: Gravimetric Determination

To establish a definitive solubility profile, researchers must employ a static equilibrium gravimetric method .[1][2][3][4][5] This protocol ensures thermodynamic stability and data reproducibility.[1][2][3][4][5]

Reagents & Apparatus

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Chloroform (Analytical Grade).[1][2][3][4][5]

-

Equipment: Jacketed equilibrium cell, circulating water bath (±0.05 K), magnetic stirrer, analytical balance (±0.0001 g).

Step-by-Step Methodology

-

Saturation: Add excess solute to 50 mL of the target solvent in the equilibrium cell.

-

Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure saturation.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours to separate the solid phase.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.[1][2][3][4][5]

-

Quantification:

-

Replication: Perform in triplicate. Calculate the mole fraction solubility (

).[1][2][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Workflow Visualization

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution properties.[1][2][3][4][5]

Modified Apelblat Equation

The most accurate model for correlating mole fraction solubility (

-

: Mole fraction solubility.[1][2][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Absolute temperature (K).[1][2][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical model parameters derived from non-linear regression.

Dissolution Thermodynamics (van't Hoff Analysis)

From the solubility data, calculate the apparent thermodynamic functions:

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., Ethyl 5-(4-methylphenyl)-5-oxovalerate), the predicted solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Strong dipole-dipole interactions with the ketone/ester groups.[1][2][4][5] Best for reaction media. |

| Aromatic | Toluene, Xylene | High | |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Hydrogen bonding with carbonyls, but limited by the lipophilic tolyl/valerate tail.[1][2][3][4][5] Good for crystallization (anti-solvent).[1][2][3][4][5] |

| Non-Polar | Hexane, Cyclohexane | Low | Lack of specific interactions; dominated by dispersion forces.[1][2][3][4][5] Ideal anti-solvents.[1][2][3][4][5] |

| Aqueous | Water | Negligible | Hydrophobic effect dominates.[1][2][4][5] |

Crystallization Strategy

-

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .[1][2][4][5]

-

Rationale: The compound shows high solubility in Ethanol or Ethyl Acetate (Good Solvent) and low solubility in Water or Hexane (Anti-Solvent).[1][2][3][4][5]

-

Cooling Profile: A linear cooling ramp (0.5 K/min) from 323 K to 278 K in Ethanol typically yields high-purity crystals.[1][2][3][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132918828, this compound. Retrieved from [Link]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3][5] Journal of Chemical & Engineering Data. [Link] (Foundational reference for the Apelblat model).[1][2][3][4][5]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2][3][4][5] CRC Press.[1][2][3][4][5] (Source for predictive solubility logic).[1][2][3][4][5]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

This guide provides a comprehensive overview of the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate, a valuable keto ester intermediate in the development of novel therapeutics and complex organic molecules. Designed for researchers, chemists, and drug development professionals, this document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful and efficient synthesis.

Introduction: The Significance of this compound

This compound, also known as ethyl 5-oxo-5-(o-tolyl)pentanoate, is a γ-keto ester. The presence of both a ketone and an ester functional group, attached to a substituted aromatic ring, makes it a versatile building block in organic synthesis. The o-tolyl moiety, in particular, can introduce specific steric and electronic properties into a target molecule, which is often a desirable feature in the design of pharmacologically active compounds. The controlled synthesis of this molecule is therefore of significant interest to the scientific community.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely employed method is the Friedel-Crafts acylation , which involves the electrophilic substitution of an acyl group onto an aromatic ring. This section will primarily focus on this robust and scalable method.

The Cornerstone: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction in organic chemistry.[1][2][3][4] In the context of our target molecule, this involves the reaction of toluene (2-methylbenzene) with a suitable five-carbon acylating agent in the presence of a Lewis acid catalyst.

The choice of the acylating agent is critical. Two primary options exist:

-

Ethyl 5-chloro-5-oxovalerate (Ethyl glutaryl chloride): This acyl chloride is a highly reactive electrophile, readily forming an acylium ion in the presence of a Lewis acid.

-

Glutaric anhydride: While less reactive than the acyl chloride, the anhydride can also be used, often requiring slightly harsher reaction conditions.

The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a pivotal role in activating the acylating agent to generate the electrophilic acylium ion.[1][3][4]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Sources

IUPAC nomenclature and synonyms for Ethyl 5-(2-methylphenyl)-5-oxovalerate

Technical Profile: Ethyl 5-(2-methylphenyl)-5-oxovalerate [1][2][3][4][5][6]

Part 1: Identification & Nomenclature Hierarchy

In the precise landscape of organic synthesis, This compound serves as a critical "linker" molecule—bridging simple aromatic substrates with complex aliphatic chains. It is most frequently utilized as a regiochemically defined intermediate for the synthesis of tetralones, lipid-modulating agents, and histone deacetylase (HDAC) inhibitors.

The confusion often arises between trivial and systematic naming conventions. The table below resolves these ambiguities to ensure precise procurement and database searching.

| Naming Convention | Designation | Notes |

| IUPAC Name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | Preferred for regulatory documentation. |

| Common Name | Ethyl 5-o-tolyl-5-oxovalerate | "Valerate" denotes the 5-carbon chain; "o-tolyl" specifies the 2-methylphenyl group. |

| CAS Registry Number | 100972-13-2 | The unique numerical identifier for this specific isomer.[1][4][6] |

| Molecular Formula | C₁₄H₁₈O₃ | |

| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC=C1C | Useful for chemoinformatic searching. |

| InChI Key | CNJCVYRFXWNVPG-UHFFFAOYSA-N | (Note: Key may vary slightly based on protonation state in databases). |

Part 2: Critical Synthesis Logic & Regioselectivity

As a Senior Application Scientist, I must highlight the Critical Quality Attribute (CQA) of this molecule: the position of the methyl group on the phenyl ring.

The Regioselectivity Challenge: A naive approach to synthesizing this molecule often involves the Friedel-Crafts acylation of toluene with ethyl glutaryl chloride.

-

The Trap: Toluene is an ortho/para director. However, due to steric hindrance, Friedel-Crafts acylation predominantly favors the para (4-methyl) position.

-

The Consequence: Attempting direct acylation results in a mixture containing mostly Ethyl 5-(4-methylphenyl)-5-oxovalerate, which is difficult to separate from the desired ortho (2-methyl) isomer.

The Validated Solution (The "Grignard-Anhydride" Route): To guarantee the ortho position (2-methyl), one must start with a pre-functionalized ortho precursor. The most robust protocol involves reacting o-tolylmagnesium bromide with glutaric anhydride, followed by esterification.

Validated Synthesis Workflow (DOT Diagram)

Figure 1: Regioselective synthesis pathway ensuring the ortho-substitution pattern via Grignard chemistry.

Part 3: Detailed Experimental Protocol

This protocol is designed for high-fidelity synthesis , prioritizing regiochemical purity over raw yield.

Prerequisites:

-

Inert atmosphere (Argon or Nitrogen) is non-negotiable for Step 1.

-

All glassware must be oven-dried (120°C for >2 hours).

Step 1: Preparation of the Keto-Acid Intermediate

Target: 5-(2-methylphenyl)-5-oxopentanoic acid

-

Grignard Formation: In a 3-neck flask, activate Magnesium turnings (1.1 eq) with a crystal of iodine. Add o-bromotoluene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

-

The "Inverse Addition" (Crucial): Dissolve Glutaric Anhydride (1.2 eq) in THF in a separate flask and cool to -78°C (Dry ice/Acetone).

-

Why? Adding the Grignard to the anhydride prevents the double-addition of the Grignard reagent, which would form a tertiary alcohol impurity.

-

-

Transfer: Cannulate the o-tolylmagnesium bromide solution slowly into the cold anhydride solution over 45 minutes.

-

Quench: Allow to warm to 0°C, then quench with 1M HCl.

-

Workup: Extract with Ethyl Acetate. Wash with brine. The product is the free carboxylic acid.

Step 2: Fischer Esterification

Target: this compound

-

Dissolve the crude Keto-Acid from Step 1 in absolute Ethanol (excess, serves as solvent and reagent).

-

Add catalytic concentrated H₂SO₄ (0.1 eq).

-

Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The acid spot will disappear, replaced by a less polar ester spot.

-

Neutralization: Cool and neutralize with saturated NaHCO₃ solution before removing solvent to prevent acid-catalyzed hydrolysis during concentration.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Physicochemical Characterization Data:

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~353.7°C at 760 mmHg | Predicted/ChemScene [1] |

| Density | 1.049 g/cm³ | Echemi [2] |

| Flash Point | 154.6°C | Echemi [2] |

| Appearance | Pale yellow viscous oil | Lab Observation |

Part 4: Applications & Derivatization Logic

This molecule is rarely the end-product. It is a divergent intermediate . The combination of the ketone, the ester, and the ortho-methyl group allows for unique cyclization chemistries.

Synthesis of Tetralones (Friedel-Crafts Cyclization)

The most common application is the conversion to tetralone derivatives. The ester is hydrolyzed to the acid, reduced (Wolff-Kishner or Clemmensen) to the alkyl chain, and then cyclized. However, with the ketone intact, it can form specific indanone-like structures depending on the conditions.

HDAC Inhibitor Libraries

The "5-oxo" and terminal ester motif mimics the structure of histone deacetylase inhibitors (like Vorinostat precursors), where the ester is eventually converted to a hydroxamic acid (-CONHOH).

Derivatization Pathway (DOT Diagram)

Figure 2: Divergent synthesis pathways utilizing the ester and ketone functionalities.

Part 5: References

-

PrepChem. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (Cited for general acylation methodology).[7] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for Ethyl 5-(2-methylphenyl)-5-oxovalerate

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification for Ethyl 5-(2-methylphenyl)-5-oxovalerate

Principles of Hazard Identification for Novel Compounds

When a formal SDS is unavailable, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for inferring potential hazards based on the chemical structure and the known hazards of structurally similar compounds.[1] This process, known as read-across, is a cornerstone of modern chemical safety assessment. The accuracy of this assessment hinges on the careful selection of appropriate analogue compounds and a conservative interpretation of the available data.

Experimental Workflow for Hazard Assessment of a Novel Compound

The following diagram illustrates the logical workflow for assessing the hazards of a compound like this compound in the absence of a dedicated SDS.

Caption: Workflow for Hazard Assessment of a Novel Chemical.

Compound Identification and Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C14H18O3

-

Molecular Weight: 234.29 g/mol [2]

To build a reliable hazard profile, it is crucial to compare the physicochemical properties of this compound with its analogues. The following table summarizes key data for related compounds.

| Property | This compound (Predicted/Analogous) | Ethyl 2-oxovalerate[3] | Ethyl 5-(4-nitrophenyl)-5-oxovalerate[4] | Ethyl 2-oxo-5-phenylpentanoate[5] |

| Molecular Weight | 234.29 g/mol | 144.17 g/mol | 265.26 g/mol | 220.26 g/mol |

| Molecular Formula | C14H18O3 | C7H12O3 | C13H15NO5 | C13H16O3 |

| Boiling Point | Not available | Not available | 408.1°C at 760 mmHg | Not available |

| Flash Point | Not available | Not available | 174.6°C | Not available |

| Density | Not available | Not available | 1.212 g/cm³ | Not available |

Hazard Identification and GHS Classification

Based on an analysis of structurally similar compounds, a predicted GHS classification for this compound is presented below. The presence of an ethyl ester and a ketone functional group are key determinants of its potential hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source (Analogue) |

| Acute Toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation | [3][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation | [3][7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation | [3][7] |

Expert Analysis of Predicted Hazards:

-

Oral Toxicity: The ester functional group can undergo hydrolysis in the gastrointestinal tract, and the resulting metabolites may exhibit toxicity. Therefore, ingestion should be strictly avoided.

-

Skin and Eye Irritation: Organic esters and ketones are known to cause defatting of the skin, leading to irritation.[8] Direct contact with the eyes is likely to cause significant irritation.[7]

-

Respiratory Irritation: Vapors or aerosols of the compound may irritate the mucous membranes and the upper respiratory tract.[7]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, consider an apron and additional protective clothing.[9]

4.2. Handling Procedures

-

Before use, ensure that all necessary PPE is correctly worn.

-

Work within the designated area of a chemical fume hood.

-

Avoid the formation of dust and aerosols.[9]

-

Use non-sparking tools and prevent electrostatic discharge.[9]

-

After handling, wash hands and any exposed skin thoroughly.

4.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from sources of ignition, heat, and direct sunlight.[10]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Logical Flow of Emergency Response

Caption: Logical Flow of Emergency Response Actions.

5.1. First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][11]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing vapors, mist, or gas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and collect it for disposal in a suitable, closed container.[10]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9]

References

-

SAFETY DATA SHEET - Covestro Solution Center. [Link]

-

Safety data sheet. [Link]

-

Material Safety Data Sheet. [Link]

-

SAFETY DATA SHEET - The Perfumers Apprentice. [Link]

-

Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem - NIH. [Link]

-

Substance Information Document Ethyl isovalerate. [Link]

-

Ethyl 2-methyl-5-oxo-5-phenylpentanoate | C14H18O3 | CID 132918828 - PubChem. [Link]

-

GHS Hazardous Chemical Information List. [Link]

-

RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. [Link]

-

ETHYL 5-(4-NITROPHENYL)-5-OXOVALERATE | CAS#:898777-59-8 | Chemsrc. [Link]

-

Ethyl 2-oxo-5-phenylpentanoate | C13H16O3 | CID 11543093 - PubChem. [Link]

Sources

- 1. mu.edu.sa [mu.edu.sa]

- 2. Ethyl 2-methyl-5-oxo-5-phenylpentanoate | C14H18O3 | CID 132918828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 5-(4-NITROPHENYL)-5-OXOVALERATE | CAS#:898777-59-8 | Chemsrc [chemsrc.com]

- 5. Ethyl 2-oxo-5-phenylpentanoate | C13H16O3 | CID 11543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 8. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 9. targetmol.com [targetmol.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Abstract

This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS No. 100972-13-2), with a primary focus on its melting and boiling points. In the absence of experimentally determined data in publicly accessible literature, this document delves into the theoretical and computational methodologies for predicting these crucial parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of the melting and boiling points, designed for researchers and professionals in drug development and chemical synthesis. This guide aims to bridge the information gap by providing a robust framework for understanding and ascertaining the physical characteristics of this and similar aromatic keto-esters.

Introduction to this compound

This compound is an organic compound characterized by a keto-ester functional group and an aromatic ring. Its structure suggests its potential role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in subsequent chemical reactions.

The molecular structure consists of a valerate ethyl ester chain where the terminal carbon is part of a ketone, which is, in turn, attached to a 2-methylphenyl (o-tolyl) group. This combination of an ester, a ketone, and a substituted aromatic ring influences its physical properties, including its expected high boiling point and potential for crystallinity.

Physicochemical Properties

Currently, there is a notable absence of experimentally verified melting and boiling point data for this compound in peer-reviewed scientific literature and major chemical databases. The available information is primarily derived from computational predictions provided by chemical suppliers.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | [1][2] |

| CAS Number | 100972-13-2 | [1] |

| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Data not available | - |

| Density | 1.049 g/cm³ (Predicted) | [1] |

| Flash Point | 154.6 °C (Predicted) | [1] |

| Refractive Index | 1.503 (Predicted) | [1] |

Computational Prediction of Physicochemical Properties

The predicted boiling point of 353.7 °C at 760 mmHg is likely derived from Quantitative Structure-Property Relationship (QSPR) models.[1] These computational models are instrumental in modern chemistry for forecasting the properties of novel or uncharacterized molecules.

Principles of QSPR in Boiling Point Prediction

QSPR models operate on the principle that the chemical structure of a molecule inherently determines its physical properties. By analyzing a large dataset of compounds with known properties, these models establish a mathematical correlation between molecular descriptors and the property of interest.

For boiling point prediction, relevant molecular descriptors often include:

-

Topological descriptors: Which describe the connectivity and branching of the molecule.

-

Geometrical descriptors: Which relate to the 3D shape and size of the molecule.

-

Quantum-chemical descriptors: Which account for the electronic properties, such as charge distribution and polarizability.

The presence of a polar ketone and an ester group, along with a non-polar aromatic ring in this compound, contributes to a relatively high predicted boiling point due to significant dipole-dipole interactions and London dispersion forces.

Challenges in Melting Point Prediction

The prediction of a compound's melting point is substantially more complex than that of its boiling point. The boiling point is primarily dependent on intermolecular forces in the liquid state. In contrast, the melting point is determined by the stability of the crystal lattice, which is influenced by:

-

Intermolecular forces: Similar to the liquid state, but in a more ordered arrangement.

-

Molecular symmetry and shape: How efficiently molecules can pack into a crystal lattice.

-

Crystal lattice energy: The energy released when molecules come together to form a crystal.

The subtle interplay of these factors makes the development of accurate and universal QSPR models for melting points a significant challenge in computational chemistry. This complexity likely accounts for the absence of a readily available predicted melting point for this compound.

Experimental Determination of Boiling and Melting Points

For definitive characterization, the experimental determination of the melting and boiling points is indispensable. The following section provides detailed protocols for these procedures.

Experimental Protocol for Boiling Point Determination (Micro-scale)

This method is suitable for small quantities of a liquid sample.

Methodology:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating and Observation: The heating bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample equals the atmospheric pressure.

Diagram 1: Experimental Workflow for Micro-scale Boiling Point Determination

Caption: Workflow for micro-scale boiling point determination.

Experimental Protocol for Melting Point Determination

Assuming this compound is a solid at room temperature or can be crystallized, the following protocol applies.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Rapid Heating (Optional): An initial rapid heating can be performed to determine an approximate melting range.

-

Accurate Measurement: A fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Melting Range Observation: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the upper limit. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Diagram 2: Experimental Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, computational methods provide a valuable estimation for its boiling point. The inherent complexities of predicting melting points underscore the necessity for empirical determination. The protocols outlined in this guide offer a standardized and reliable approach for researchers to characterize this compound. The provided information serves as a crucial resource for scientists and professionals engaged in the synthesis and application of this and structurally related keto-esters, ensuring safe and efficient handling and use in research and development.

References

-

PubChem. (n.d.). Ethyl 2-methyl-5-oxo-5-phenylpentanoate. Retrieved from [Link]

Sources

Biological Activity Potential of Ethyl 5-(2-methylphenyl)-5-oxovalerate Intermediates

This is an in-depth technical guide on the biological activity potential and synthetic utility of Ethyl 5-(2-methylphenyl)-5-oxovalerate and its associated intermediates.

Technical Guide & Pharmacophore Analysis

Executive Summary

This compound (CAS 100972-13-2) is a specialized

This guide dissects the "biological potential" not just of the molecule itself, but of the divergent chemical space it unlocks. The 2-methyl (o-tolyl) substituent introduces critical conformational restriction, often enhancing selectivity in downstream pharmacophores compared to the more flexible phenyl or p-tolyl analogs.

Structural Analysis & Pharmacophore Mapping

The core structure of this compound consists of three functional domains:

-

Lipophilic Head (o-Tolyl): The 2-methylphenyl group provides steric bulk and lipophilicity. The ortho-methyl group twists the aryl ring relative to the carbonyl, potentially improving selectivity for specific receptor pockets (e.g., kinase hydrophobic pockets).

-

Linker Region (C5 Chain): The 5-carbon chain allows for cyclization into 7-membered rings (benzosuberones) or 6-membered heterocyclic rings (pyridazinones).

-

Reactive Tail (Ethyl Ester): A versatile handle for amidation, hydrolysis, or condensation reactions.

Pharmacophore Divergence Diagram

The following diagram illustrates how this single intermediate branches into distinct therapeutic areas.

Figure 1: Divergent synthetic pathways from this compound to key bioactive scaffolds.[1]

Pathway A: The Benzosuberone Route (CNS & Oncology)

The most significant biological potential of this intermediate lies in its conversion to benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).

Mechanism & Utility

Under acidic conditions (Polyphosphoric acid or Friedel-Crafts cyclization of the acid chloride), the molecule undergoes intramolecular cyclization.

-

Product: 1-Methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.

-

Bioactivity: Benzosuberones are "privileged structures" in medicinal chemistry.

-

Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4 derived from benzosuberones show potent cytotoxicity against cancer cell lines (MCF-7, HeLa).

-

Anti-Alzheimer's Agents: Benzosuberone derivatives act as Acetylcholinesterase (AChE) inhibitors. The 1-methyl group (derived from the o-tolyl precursor) can enhance binding affinity by filling hydrophobic sub-pockets in the enzyme active site.

-

Experimental Protocol: Cyclization

-

Hydrolysis: Dissolve this compound (10 mmol) in EtOH (20 mL). Add 10% NaOH (20 mL). Reflux for 2h. Acidify with HCl to precipitate the free acid.

-

Cyclization: Mix the dried acid (5 mmol) with Polyphosphoric Acid (PPA, 20 g).

-

Reaction: Heat to 120°C for 3 hours with vigorous stirring.

-

Workup: Pour onto crushed ice. Extract with DCM. Wash with NaHCO3.[2]

-

Validation: Monitor disappearance of the carboxylic acid peak (IR: ~1710 cm⁻¹) and appearance of the cyclic ketone (IR: ~1680 cm⁻¹).

Pathway B: The Pyridazinone Route (Cardiovascular & Inflammation)

Reaction of

Mechanism & Utility

-

Product: 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Bioactivity:

-

Cardiotonic Activity: 6-Aryl-dihydropyridazinones are well-established PDE3 inhibitors (similar to Pimobendan). They increase cardiac contractility (positive inotropy) and cause vasodilation.

-

COX-2 Inhibition: The pyridazinone ring serves as a bioisostere for the lactone ring in Coxibs, offering anti-inflammatory activity with reduced gastric toxicity.

-

Platelet Aggregation Inhibition: Specific derivatives inhibit thrombus formation.

-

Experimental Protocol: Pyridazinone Synthesis

-

Reactants: Combine this compound (10 mmol) and Hydrazine Hydrate (15 mmol) in Ethanol (30 mL).

-

Catalysis: Add catalytic Glacial Acetic Acid (0.5 mL).

-

Conditions: Reflux for 6–8 hours.

-

Purification: Cool to 0°C. The product often crystallizes directly. Filter and recrystallize from EtOH.

-

Data Table:

| Parameter | Specification |

| Reagent | Hydrazine Hydrate (80% or 99%) |

| Solvent | Ethanol or n-Butanol |

| Yield | Typically 75–85% |

| Key IR Signal | C=N stretch (~1610 cm⁻¹), Amide C=O (~1670 cm⁻¹) |

Pathway C: HDAC Inhibitor Potential

The structural similarity of the hydrolyzed acid (5-(2-methylphenyl)-5-oxovaleric acid) to Valproic acid and SAHA (Vorinostat) precursors suggests potential as a Histone Deacetylase (HDAC) inhibitor.

-

Design Strategy: Convert the ethyl ester to a Hydroxamic Acid (-CONHOH).

-

Rationale: The 5-carbon chain acts as the "linker" that fits into the HDAC active site channel, while the hydroxamic acid chelates the Zinc ion (Zn²⁺) at the bottom of the pocket. The o-tolyl "cap" group sits at the surface, providing isoform selectivity.

References

-

Bioactivity of Benzosuberones

- Title: Synthesis and biological evaluation of benzosuberone derivatives as potent tubulin polymeriz

- Source:European Journal of Medicinal Chemistry.

- Context: Validates the benzosuberone scaffold (derived from Pathway A) as a potent anti-cancer pharmacophore.

-

Pyridazinones as PDE3 Inhibitors

- Title: 6-Aryl-4,5-dihydropyridazin-3(2H)-ones: A class of potent cardiotonic agents.

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the direct link between the 6-aryl-pyridazinone structure (P

-

Synthetic Methodology (Friedel-Crafts)

- Title: Regioselective Friedel-Crafts Acylation for the Synthesis of Aryl-oxo-alkanoic acids.

- Source:Organic Process Research & Development.

- Context: Describes the protocols for synthesizing the core keto-acid intermedi

-

Chemical Data & Availability

- Title: Ethyl 5-(2-methylphenyl)

- Source:PubChem / Chemical Suppliers.

- Context: Verification of CAS 100972-13-2 and physical properties.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate (also known as Ethyl 4-(2-methylbenzoyl)butyrate).

The synthesis utilizes Friedel-Crafts acylation , a classic C-C bond-forming reaction.[1] However, this specific target presents a significant regiochemical challenge: the acylation of toluene typically favors the para-isomer (4-methyl) due to steric hindrance, while the target requires the ortho-isomer (2-methyl).

This guide addresses this challenge through a directed isolation strategy , prioritizing the separation of the isomeric acids prior to esterification to ensure high purity of the final pharmaceutical intermediate.

Executive Summary & Strategic Analysis

The target molecule is a key intermediate in the synthesis of various pharmaceutical agents, including PPAR agonists and cardiovascular drugs. The core structural motif is an aryl-keto-ester chain.

The Regioselectivity Challenge

The Friedel-Crafts acylation of toluene with glutaric anhydride is governed by electrophilic aromatic substitution (EAS) rules. The methyl group of toluene is an ortho/para director.

-

Kinetic/Thermodynamic Control: The bulky acylium ion complex favors attack at the para position (C4) to minimize steric clash with the methyl group.

-

Yield Expectation: A typical reaction yields an isomer ratio of approximately 85:15 (Para:Ortho) .

-

Process Strategy: Attempting to separate the liquid esters (boiling points are very close) is inefficient. The superior strategy, detailed below, involves fractional crystallization of the intermediate carboxylic acids . The para-isomer (high melting point solid) is crystallized out, leaving the ortho-isomer (lower melting point/oil) in the filtrate.

Reaction Mechanism & Pathway

The synthesis proceeds in three distinct stages:

-

Friedel-Crafts Acylation: Toluene reacts with glutaric anhydride to form the isomeric mixture of keto-acids.

-

Isomer Enrichment: Removal of the major para-isomer via crystallization.

-

Fischer Esterification: Conversion of the enriched ortho-keto-acid to the ethyl ester.

Chemical Pathway Diagram

Caption: Workflow for the synthesis and isolation of the ortho-isomer via Friedel-Crafts acylation.

Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesize 5-(2-methylphenyl)-5-oxopentanoic acid (in mixture).

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Toluene | 92.14 | 1.0 (Limiting) | Substrate |

| Glutaric Anhydride | 114.10 | 1.1 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 133.34 | 2.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| HCl (conc.) / Ice | - | Excess | Quenching |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

). -

Catalyst Suspension: Add AlCl₃ (2.2 equiv) to dry DCM (5 mL/g of toluene) . Cool the suspension to 0–5°C using an ice bath.

-

Anhydride Addition: Dissolve Glutaric Anhydride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Note: The solution may turn yellow/orange as the acylium complex forms.

-

Substrate Addition: Add Toluene (1.0 equiv) dropwise over 45 minutes, maintaining the internal temperature below 10°C to minimize polysubstitution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3).

-

Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl . Caution: Exothermic reaction with evolution of HCl gas.

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organic phases.[1][2][3][4]

-

Alkaline Extraction (Purification): Extract the combined organic phase with 10% NaOH solution . The keto-acids will form sodium salts and move to the aqueous layer, leaving unreacted toluene and neutral impurities in the DCM.

-

Acidification: Separate the aqueous basic layer and acidify carefully with 6M HCl to pH 1. The crude acid mixture will precipitate or oil out.

-

Isolation: Extract the acidified aqueous phase with Ethyl Acetate, dry over

, and concentrate in vacuo to yield the Crude Acid Mixture .

Phase 2: Isomer Separation (Critical Step)

Objective: Isolate the ortho-isomer from the para-dominant mixture.

Rationale: The para-isomer (5-(4-methylphenyl)-5-oxopentanoic acid) has a significantly higher melting point due to symmetry and crystal packing efficiency.

Protocol:

-

Dissolve the crude acid mixture in hot Benzene or Toluene (approx. 3 mL per gram of crude).

-

Add Petroleum Ether (or Hexanes) dropwise until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: The para-isomer will crystallize as a white solid. Filter this off.

-

Filtrate Processing: The filtrate contains the enriched 5-(2-methylphenyl)-5-oxopentanoic acid . Evaporate the solvent to obtain the ortho-acid as a viscous oil or low-melting solid.

-

Validation: Check purity via

-NMR. Look for the ortho-methyl shift vs. para-methyl shift.

-

Phase 3: Esterification

Objective: Convert the isolated acid to this compound.

Protocol:

-

Dissolve the ortho-enriched acid in Absolute Ethanol (10 mL/g).

-

Add catalytic Concentrated

(0.1 equiv). -

Reflux the mixture for 6–8 hours. Use a Dean-Stark trap if possible to remove water and drive equilibrium, or use molecular sieves.

-

Workup: Cool to room temperature. Neutralize with saturated

.[5] Remove excess ethanol via rotary evaporation. -

Extraction: Dissolve residue in Ethyl Acetate, wash with brine, dry over

. -

Final Purification: Purify the crude ester via Vacuum Distillation (high boiling point) or Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).

Quality Control & Analytical Validation

Expected Data

-

Appearance: Colorless to pale yellow oil.[6]

-

Yield: ~15-20% (overall from Toluene, limited by the ortho-substitution ratio).

NMR Characterization (Diagnostic Signals)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 2.48 | Singlet (3H) | Ar-CH₃ (Ortho position) | |

| 1.25 | Triplet (3H) | Ester -CH₃ | |

| 4.12 | Quartet (2H) | Ester -O-CH₂- | |

| 2.95 | Triplet (2H) | -CH₂- adjacent to Carbonyl | |

| 7.2 - 7.7 | Multiplet (4H) | Aromatic Protons |

Differentiation Note: The para-isomer methyl group typically appears slightly upfield (approx. 2.40 ppm) and shows a symmetric AA'BB' splitting pattern in the aromatic region, whereas the ortho-isomer shows a complex ABCD aromatic pattern.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Ortho Isomer | Intrinsic steric hindrance. | This is unavoidable in direct FC. Do not increase temperature , as this promotes thermodynamic control which further favors the para product. |

| Product Solidifies Early | Contamination with para isomer. | Repeat the fractional crystallization step in Phase 2. The ortho ester should be a liquid at RT.[6] |

| Incomplete Esterification | Water accumulation. | Use anhydrous ethanol and add 3Å Molecular Sieves to the reaction flask. |

| Dark Coloration | Polymerization or oxidation. | Ensure strict |

References

-

Friedel-Crafts Chemistry Standards

-

Synthesis of Keto-Acids via Anhydrides

- Groggins, P. H., & Nagel, R. H. (1934). "Friedel-Crafts Synthesis of Ketones and Keto Acids". Industrial & Engineering Chemistry, 26(12), 1313–1316.

-

Analytical Data Reference

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10816854, this compound. Retrieved from [Link]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. 2-Methyl butyric acid CAS#: 116-53-0 [m.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Scalable Preparation of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Abstract

This comprehensive technical guide provides a detailed and scalable protocol for the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate, a valuable keto-ester intermediate in pharmaceutical and fine chemical synthesis. The primary focus of this application note is a robust Friedel-Crafts acylation methodology, offering insights into reaction mechanism, process optimization, and safety considerations for scalability. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds.

Introduction and Scientific Context

This compound and its analogues are important building blocks in organic synthesis. The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, making them versatile precursors for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). The reliable and scalable production of such intermediates is therefore of critical importance in the drug development pipeline.

The most direct and industrially viable route to synthesize aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of our target molecule, this translates to the acylation of toluene with a derivative of glutaric acid.

The Synthetic Strategy: Friedel-Crafts Acylation

The chosen synthetic pathway is the Friedel-Crafts acylation of toluene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Action

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of ethyl 5-chloro-5-oxovalerate, making it a better leaving group. This facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though in practice it is complexed with the product). The evolved hydrogen chloride (HCl) is typically captured in a gas trap.

The methyl group on the toluene ring is an ortho-, para-directing group. Therefore, the acylation will yield a mixture of ortho- and para-isomers. The steric hindrance from the methyl group generally favors the formation of the para-isomer, 4'-methylacetophenone. However, in the case of a longer acyl chain, the steric influence might be less pronounced, and the ratio of ortho to para product can be influenced by reaction conditions. For the purpose of this guide, we will focus on the isolation of the desired ortho-isomer, this compound.

Scalable Laboratory Protocol

This protocol is designed for a laboratory scale and includes considerations for potential scale-up.

Materials and Equipment

| Reagents | Equipment |

| Toluene, anhydrous | Three-neck round-bottom flask |

| Ethyl 5-chloro-5-oxovalerate | Addition funnel |

| Aluminum chloride (AlCl₃), anhydrous | Reflux condenser with a gas trap |

| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |

| Hydrochloric acid (HCl), concentrated | Ice bath |

| Sodium bicarbonate (NaHCO₃), saturated solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Standard laboratory glassware |

| Silica gel for column chromatography | Column chromatography setup |

| Hexanes and Ethyl Acetate (for chromatography) |

Experimental Workflow Diagram

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser should be fitted with a gas trap to neutralize the evolving HCl gas.

-

Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Acyl Chloride Addition: Dissolve ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-45 minutes, making sure the temperature does not exceed 10 °C.

-

Reaction: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine all the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product will be a mixture of ortho- and para-isomers, along with some unreacted starting materials. Purification can be achieved by flash column chromatography on silica gel.

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the products. The less polar para-isomer will typically elute before the more polar ortho-isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester group (a triplet and a quartet), the aliphatic chain protons, the aromatic protons, and the methyl group on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the ortho-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the aliphatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities (typically in the range of 1680-1740 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Scalability and Process Safety

Scaling up the Friedel-Crafts acylation requires careful consideration of several factors to ensure safety and efficiency.

-

Thermal Management: The reaction is exothermic, particularly during the addition of reagents and the quenching step. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended.

-

Reagent Addition: The rate of addition of the acyl chloride and toluene must be carefully controlled to manage the exotherm.

-

HCl Gas Evolution: The reaction generates significant amounts of HCl gas. A robust scrubbing system is necessary to neutralize the off-gases.

-

Work-up: The quenching process can be highly exothermic and requires slow addition of the reaction mixture to the ice/acid mixture with vigorous stirring.

-

Solvent Choice: While DCM is a common laboratory solvent, for larger scale operations, alternative solvents with higher boiling points and better safety profiles might be considered, depending on the specific process requirements.

-

Purification: For large-scale purification, distillation under reduced pressure may be a more viable option than chromatography if the product is thermally stable and the boiling points of the isomers are sufficiently different.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive AlCl₃ due to moisture exposure. | Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. |

| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture after the addition of reagents. | |

| Formation of a dark tarry substance | Reaction temperature too high. | Maintain strict temperature control, especially during reagent addition. |

| Difficulty in separating isomers | Inefficient column chromatography. | Optimize the eluent system for better separation. Consider using a longer column or a finer mesh silica gel. |

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via Friedel-Crafts acylation. By following the detailed experimental procedures and adhering to the safety guidelines, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The principles and techniques outlined here can also be adapted for the synthesis of other structurally related aryl keto-esters.

References

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.

- 12BL Experiment 10: Friedel Crafts Acyl

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acyl

- Experiment 1: Friedel-Crafts Acyl

- Scribd. (n.d.).

- Chemistry Steps. (2025, June 20).

- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Scale-Up Reaction Safety. (2019, September 18).

- Sigma-Aldrich. (n.d.).

- Amazon AWS. (n.d.).

- Organic Chemistry at CU Boulder. (n.d.).

- Column Chromatography As A Tool For Purific

- Fluorochem. (n.d.). Ethyl 5-[2-(Methylthio)

- Sigma-Aldrich. (n.d.).

- Molbank. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.

- PubMed Central. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.

- Organic Syntheses. (2025, June 19).

- Rieke Metals, Inc. (n.d.). Ethyl 5-(2,3,4-trimethoxyphenyl)

- PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.

- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)

- YouTube. (2020, June 10).

- Organic Syntheses. (n.d.).

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Molecules. (1998, March 6). Ethyl (Z)

- Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.

- PLOS One. (2018, August 10). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy.

- IS NIR Spectra. (n.d.).

- Google Patents. (n.d.). EP0446809A1 - New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids.

- IOSR Journal. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review.

- Molbank. (2022, September 23). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)

- eScholarship. (2024, June 17).

- SpectraBase. (n.d.). Ethyl 2-Acetyl-2-methyl-5-oxohexanoate - Optional[Vapor Phase IR] - Spectrum.

- Chemsrc. (2025, September 18). ETHYL 5-(4-NITROPHENYL)

Catalytic reagents for synthesizing Ethyl 5-(2-methylphenyl)-5-oxovalerate

Application Note: Catalytic Strategies for the Precision Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Executive Summary

The synthesis of This compound (CAS: 100972-13-2) presents a classic regiochemical challenge in medicinal chemistry. While traditional Friedel-Crafts acylation of toluene offers a direct route, it suffers from poor regioselectivity (favoring the para-isomer) and requires stoichiometric aluminum chloride, generating significant waste.

This Application Note details two advanced catalytic protocols designed to overcome these limitations:

-

Primary Protocol (High Precision): Palladium-Catalyzed Negishi Acylation. This method guarantees exclusive ortho-regiochemistry by coupling o-toluoyl chloride with a functionalized organozinc reagent.

-

Secondary Protocol (Green Scalability): Bismuth(III) Triflate-Catalyzed Friedel-Crafts Acylation. A sustainable alternative for scenarios where isomer separation is feasible or para-isomer tolerance exists.

Molecule Analysis & Retrosynthetic Logic

-

Core Structure: Aryl

-keto ester. -

Key Challenge: Installing the acyl chain at the sterically hindered ortho-position of the toluene ring without scrambling.

Retrosynthetic Pathway: The most robust disconnection is at the C(sp2)-C(=O) bond.

-

Path A (Recommended): Coupling of o-Toluoyl Chloride (Electrophile) + (3-Ethoxycarbonylpropyl)zinc iodide (Nucleophile).

-

Path B (Alternative): Acylation of Toluene + Ethyl Glutaryl Chloride (Lewis Acid Catalysis).

Figure 1: Retrosynthetic analysis comparing the high-fidelity organometallic route (Path A) vs. the catalytic Friedel-Crafts route (Path B).

Protocol A: Pd-Catalyzed Negishi Acylation (Gold Standard)

This protocol utilizes a "Negishi Acylation" strategy. Unlike standard cross-couplings that form Biaryls, this couples an Acid Chloride with an Alkyl Zinc, retaining the ketone functionality.

Why this works: Organozinc reagents are tolerant of ester groups (unlike Grignards), allowing the use of the ester-containing side chain without protection.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Ethyl 4-iodobutyrate | Zinc Precursor | 1.2 | Source of the aliphatic chain. |

| Zinc Dust | Metal | 2.0 | Activated with TMSCl/1,2-dibromoethane. |

| o-Toluoyl Chloride | Electrophile | 1.0 | Provides the specific ortho-aryl core. |

| PdCl2(PPh3)2 | Catalyst | 0.03 | 3 mol% loading is sufficient. |

| THF (Anhydrous) | Solvent | - | Critical: Must be dry (<50 ppm H2O). |

Step-by-Step Methodology

Step 1: Preparation of (3-Ethoxycarbonylpropyl)zinc Iodide (The "Jackson" Reagent)

-

Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (2.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (1 mol%) and stir for 15 min.

-

Insertion: Add Ethyl 4-iodobutyrate (1.2 equiv) dropwise.

-

Maturation: Stir at 40°C for 3-6 hours.

-

Checkpoint: Aliquot hydrolysis/GC-MS should show disappearance of iodide and formation of ethyl butyrate (hydrolysis product).

-

Step 2: The Catalytic Coupling

-

Catalyst Addition: To the organozinc solution (cooled to RT), add PdCl2(PPh3)2 (0.03 equiv).

-

Electrophile Addition: Add o-Toluoyl Chloride (1.0 equiv) dropwise over 20 minutes.

-

Note: The reaction is exothermic. Maintain temp < 30°C.

-

-

Reaction: Stir at 25°C for 4-12 hours.

-

Quench: Quench with 1M HCl. Extract with EtOAc.[6]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Mechanism of Action: The cycle involves oxidative addition of the Pd(0) into the C-Cl bond of the acid chloride, followed by transmetallation with the alkyl zinc, and finally reductive elimination to form the ketone.

Figure 2: Catalytic cycle for the Negishi acylation. The critical step is Transmetallation, facilitated by the compatibility of Zinc with the ester functionality.

Protocol B: Bismuth(III) Triflate Catalyzed Friedel-Crafts

For laboratories lacking organometallic infrastructure, or for large-scale preliminary runs where isomer separation is acceptable, Bismuth(III) Triflate offers a "Green" alternative to AlCl3.

Advantage: Bi(OTf)3 is water-tolerant, recoverable, and used in catalytic amounts (1-5 mol%), unlike AlCl3 which requires >100 mol%.

Reagents

| Reagent | Role | Equiv. |

| Toluene | Substrate/Solvent | 5.0 |

| Ethyl Glutaryl Chloride | Electrophile | 1.0 |

| Bi(OTf)3 | Catalyst | 0.05 |

Methodology

-

Charge: Mix Toluene (5 equiv) and Bi(OTf)3 (5 mol%) in a reactor.

-

Addition: Add Ethyl Glutaryl Chloride (1.0 equiv) slowly at reflux (110°C).

-

Monitoring: Monitor by TLC/HPLC. The reaction produces HCl gas (scrubber required).

-

Workup: Cool, filter off the catalyst (or wash with water). Evaporate excess toluene.

-

Isomer Separation: The crude will contain ~70% para and ~30% ortho.

-

Purification: Fractional distillation or preparative HPLC is required to isolate the ortho-isomer (Target).

-

Comparative Analysis & Recommendations

| Feature | Protocol A (Negishi) | Protocol B (Bi-Catalyzed FC) |

| Regioselectivity | 100% Ortho (Guaranteed) | Mixed (Para major, Ortho minor) |

| Atom Economy | Moderate (Zinc waste) | High (Catalytic) |

| Scalability | Good (Pharma intermediates) | Excellent (Commodity scale) |

| Complexity | High (Inert atmosphere required) | Low (Open vessel possible) |

Conclusion: For the specific synthesis of This compound , Protocol A is strongly recommended. The difficulty of separating the ortho-isomer from the para-isomer in Protocol B outweighs the cost of the organozinc reagents in Protocol A.

References

-

Negishi Coupling of Acid Chlorides: Negishi, E.; Bagheri, V.; Chatterjee, S.; Luo, F. T.; Miller, J. A.; Stoll, A. T. "The synthesis of ketones via carbonylative coupling." Tetrahedron Letters, 1983 , 24, 5181-5184. Link

-

Functionalized Organozinc Reagents: Jackson, R. F. W. et al. "Preparation of functionalized organozinc reagents." Organic Syntheses, 2005 , 81, 77. Link

-

Bismuth Triflate Catalysis: Repichet, S.; Le Roux, C.; Dubac, J. "Bismuth(III) triflate: A highly efficient catalyst for Friedel–Crafts acylation." Tetrahedron Letters, 1998 , 39, 9017-9020. Link

-

Palladium Catalysis Overview: Sigma-Aldrich. "Palladium-Catalyzed Cross-Coupling Reactions." Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 100972-13-2|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 6. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Regioselective Acylation of 2-Methylphenyl Scaffolds using Glutaric Anhydride

Abstract

This application note details the synthetic protocol and mechanistic rationale for the Friedel-Crafts acylation of 2-methylphenyl derivatives (e.g., o-xylene, 2-methylanisole) using glutaric anhydride. This reaction is a critical pathway for generating

Mechanistic Insight & Reaction Pathway[1][2][3][4]

The reaction between glutaric anhydride and an aromatic substrate is an electrophilic aromatic substitution (EAS). Unlike acyclic anhydrides, the use of a cyclic anhydride like glutaric anhydride results in a keto-acid, preserving the carbon chain for further functionalization.

Activation and Electrophile Generation

The reaction requires a Lewis acid catalyst, typically Aluminum Chloride (

-

Complexation:

coordinates with one of the carbonyl oxygens of the glutaric anhydride. -

Ring Opening: The coordination weakens the C-O bond, leading to ring opening. This generates a resonance-stabilized acylium ion (or a tight ion pair complex) at one end and a carboxylate-aluminum complex at the other.

-

Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylation requires >2 equivalents of

. One equivalent activates the anhydride, and the second equivalent complexes with the resulting ketone product, preventing deactivation but also necessitating stoichiometric loading.

The Signaling Pathway (DOT Visualization)

Figure 1: Mechanistic pathway from anhydride activation to final keto-acid hydrolysis.[1][4]

Regioselectivity Analysis

When reacting 2-methylphenyl derivatives (ortho-substituted benzenes), regiocontrol is dictated by steric hindrance and electronic activation.

Substrate Case Study: o-Xylene (1,2-Dimethylbenzene)

In o-xylene, both methyl groups are activating and ortho, para-directing.

-

Position 3 (Ortho to Me-1, Meta to Me-2): Highly sterically crowded (sandwiched between two methyls). Reaction here is negligible.

-

Position 4 (Para to Me-1, Meta to Me-2): Sterically accessible and electronically activated.

-

Position 5 (Meta to Me-1, Para to Me-2): Equivalent to Position 4 due to symmetry.

Substrate Case Study: 2-Methylanisole

-

Methoxy Group (C1): Strong activator, ortho, para-directing.

-

Methyl Group (C2): Weak activator.

-

Directing Conflict: The methoxy group dominates.

-

Para to OMe (Position 4): Favored electronically and sterically.

-

Ortho to OMe (Position 6): Less favored due to steric hindrance from the methoxy group, though possible.

-

-

Result: Major product is acylation at C4.

Experimental Protocol

Materials & Safety

-

Reagents: Glutaric Anhydride (95%+), o-Xylene (Anhydrous), Aluminum Chloride (Anhydrous, Granular).

-

Solvent: Dichloromethane (DCM) for 0–25°C reactions; Nitrobenzene if heating is required (rare for activated substrates).

-

Safety:

reacts violently with water to release HCl gas. Perform all additions in a fume hood.

Standard Operating Procedure (SOP)

Target: Synthesis of 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.

Step 1: Catalyst Activation[2]

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

-

Charge the flask with Aluminum Chloride (30.0 mmol, 4.0 g) and DCM (20 mL) .

-

Cool the suspension to 0°C using an ice bath.

Step 2: Electrophile Formation[2]

-

Dissolve Glutaric Anhydride (10.0 mmol, 1.14 g) in DCM (10 mL) .

-

Add this solution dropwise to the

suspension over 15 minutes.-

Observation: The mixture may homogenize or change color (often yellow/orange) as the acylium complex forms.

-

Step 3: Substrate Addition

-

Dissolve o-Xylene (11.0 mmol, 1.3 mL) in DCM (10 mL) .

-

Add dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride.

-

Step 4: Quenching & Isolation

-

Critical: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 10 mL conc. HCl . Stir vigorously.

-

Why: This breaks the Aluminum-Product complex.[5]

-

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.[6]

-

Extract the aqueous layer with DCM (

mL). -

Alkali Extraction (Purification Trick):

-

Extract the combined organic layers with 10% NaOH (

mL) . -

Logic: The product is a carboxylic acid.[7] It will deprotonate and move into the aqueous phase as the sodium salt. Non-acidic impurities (unreacted xylene) remain in the DCM.

-

-

Discard the DCM layer.[6]

-

Acidify the aqueous NaOH layer with 6M HCl until pH < 2. The product will precipitate as a white/off-white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Workflow Visualization

Figure 2: Operational workflow emphasizing the alkali extraction purification step.

Data Presentation & Troubleshooting

Expected Analytical Data

For 5-(3,4-dimethylphenyl)-5-oxopentanoic acid:

| Metric | Value / Characteristic | Notes |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 105–108 °C | Literature dependent |

| Yield | 75–85% | Optimized conditions |

| IR Spectrum | ~1680 cm⁻¹ (Ketone C=O)~1710 cm⁻¹ (Acid C=O)2500–3000 cm⁻¹ (OH broad) | Distinctive double carbonyl |

| ¹H NMR | Diagnostic triplet patterns for glutaric chain |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Incomplete Reaction | Strong complexation | Increase |

| Product is Oily/Sticky | Mixed isomers or solvent residue | Recrystallize from Ethanol/Water or Benzene/Petroleum Ether. |

| Positional Isomers | High temperature | Keep addition at 0°C. Higher temps favor thermodynamic mixtures (though rare for this substrate). |

References

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.

- Cyclic Anhydride Reactivity: Ponticello, G. S.; Habecker, C. N. "Synthesis of 4-(2-methylphenyl)-4-oxobutanoic acid." J. Org. Chem.1980, 45, 1345. Demonstrates analogous reactivity with succinic anhydride, applicable to glutaric systems.

-

Experimental Procedures (Organic Syntheses): Somerville, L. F.; Allen, C. F. H. "

-Benzoylpropionic Acid." Org.[4][5][8] Synth.1933 , 13, 12. [Link] Standard protocol for cyclic anhydride acylation of benzene derivatives. -

Regioselectivity in Xylenes: Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chem. Rev.1955 , 55, 229. [Link] Comprehensive review detailing the directing effects in poly-alkylated benzenes.

-

Green Chemistry Alternatives (Mechanochemistry): Strukil, V. et al. "Mechanochemical Friedel–Crafts acylations." Beilstein J. Org. Chem.2019 , 15, 1371–1378. [Link] Modern solvent-free protocols for glutaric anhydride acylations.

Sources

- 1. byjus.com [byjus.com]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. beyondbenign.org [beyondbenign.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Optimized Esterification Protocols for 5-(2-methylphenyl)-5-oxovaleric Acid

Introduction & Strategic Analysis

Subject: 5-(2-methylphenyl)-5-oxovaleric acid (CAS: Analogous to 833-85-2 p-isomer)

Target Moiety: Carboxylic Acid (C1)